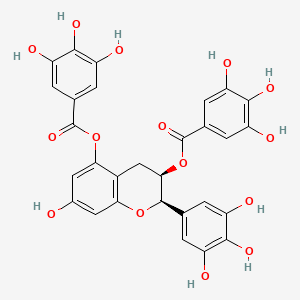

Epigallocatechin 3,5-digallate

Description

Structure

3D Structure

Properties

CAS No. |

37484-73-4 |

|---|---|

Molecular Formula |

C29H22O15 |

Molecular Weight |

610.5 g/mol |

IUPAC Name |

[(2R,3R)-7-hydroxy-5-(3,4,5-trihydroxybenzoyl)oxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C29H22O15/c30-13-7-21-14(22(8-13)43-28(40)11-3-17(33)25(38)18(34)4-11)9-23(27(42-21)10-1-15(31)24(37)16(32)2-10)44-29(41)12-5-19(35)26(39)20(36)6-12/h1-8,23,27,30-39H,9H2/t23-,27-/m1/s1 |

InChI Key |

RKUDRJTZBDEGNP-YIXXDRMTSA-N |

SMILES |

C1C(C(OC2=C1C(=CC(=C2)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O |

Isomeric SMILES |

C1[C@H]([C@H](OC2=C1C(=CC(=C2)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O |

Canonical SMILES |

C1C(C(OC2=C1C(=CC(=C2)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Epigallocatechin 3,5-digallate: A Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epigallocatechin 3,5-digallate (EGCG-3,5-diG) is a rare, naturally occurring flavan-3-ol, a type of polyphenolic compound found in specific plant species. Its structure features an epigallocatechin backbone with two galloyl moieties esterified at the 3- and 5-positions, distinguishing it from the more abundant and well-studied epigallocatechin-3-gallate (EGCG). This digallated structure is of significant interest to researchers for its potential to enhance biochemical potency and influence structure-activity relationships. This technical guide provides a comprehensive overview of the known natural sources, distribution, and analytical methodologies pertinent to the study of EGCG-3,5-diG. Due to the limited specific data on EGCG-3,5-diG, information on the closely related and abundant EGCG is also included as a reference point for potential experimental approaches and biological activities.

Natural Sources and Distribution

This compound is a specialized metabolite with a limited distribution in the plant kingdom. Its primary and most well-documented source is the tea plant, Camellia sinensis.

Primary Sources

-

Camellia sinensis (Tea Plant) : EGCG-3,5-diG has been identified in the leaves of the tea plant, the source of green, black, and oolong teas. It is present in both Camellia sinensis var. sinensis and Camellia sinensis var. assamica. However, it is considered a minor constituent, with its concentration being significantly lower than that of major catechins like EGCG.

-

Camellia ptilophylla : This rare tea plant, found in southern China, is another known source of EGCG-3,5-diG. In this species, it is considered one of the characteristic bioactive components.

-

Lumnitzera racemosa : Beyond the Camellia genus, EGCG-3,5-diG has been isolated from the leaves of this mangrove tree species, indicating its presence in other plant families.

Tissue Distribution

Current research indicates that EGCG-3,5-diG, like other catechins, is primarily localized in the leaves of the source plants. Within the leaf tissue, catechins are generally synthesized and stored in the vacuoles of epidermal and mesophyll cells.

Quantitative Analysis

The quantification of EGCG-3,5-diG in natural sources is challenging due to its low abundance. Most studies on tea catechins focus on the more prevalent compounds.

Table 1: Quantitative Data for this compound in Natural Sources

| Natural Source | Plant Part | Method of Quantification | Reported Concentration | Reference |

| Camellia sinensis (Tea) | Leaves | Not specified in detail in the available search results | ≤0.1% by dry weight | General literature |

Note: Specific quantitative data for EGCG-3,5-diG is scarce in publicly available literature. The value presented is a general estimation, and actual concentrations can vary significantly based on the specific cultivar, growing conditions, harvest time, and processing methods.

Biosynthesis

A dedicated biosynthetic pathway for this compound has not been fully elucidated. However, it is hypothesized to be an extension of the well-established flavonoid and gallic acid biosynthetic pathways that lead to the formation of EGCG. The biosynthesis of EGCG involves the phenylpropanoid pathway, the flavonoid biosynthetic pathway, and the gallic acid pathway. The formation of the digallate is likely catalyzed by a specific acyltransferase that adds a second galloyl group to the 5-position of EGCG.

Experimental Protocols

Due to the rarity of EGCG-3,5-diG, specific and detailed experimental protocols for its extraction and quantification are not widely published. The following protocols are based on established methods for the extraction and analysis of catechins, including EGCG, from tea leaves and are adaptable for the study of EGCG-3,5-diG.

Extraction of Catechins from Plant Material

This protocol outlines a general method for the extraction of a crude catechin (B1668976) mixture from tea leaves, which would contain EGCG-3,5-diG.

-

Sample Preparation : Freeze-dry fresh plant leaves and grind them into a fine powder.

-

Solvent Extraction :

-

Suspend the leaf powder in 70% methanol (B129727) (or hot water/aqueous ethanol) in a 1:10 (w/v) ratio.

-

Heat the suspension in a water bath at a controlled temperature (e.g., 70°C) for a specified duration (e.g., 30 minutes) with constant stirring.

-

Centrifuge the mixture to pellet the solid material.

-

Collect the supernatant.

-

Repeat the extraction process on the pellet to ensure maximum recovery.

-

-

Solvent Partitioning (Optional for enrichment) :

-

Concentrate the combined supernatants under reduced pressure.

-

Partition the aqueous concentrate with a non-polar solvent like chloroform (B151607) to remove pigments and caffeine.

-

Subsequently, partition the aqueous layer with a more polar solvent like ethyl acetate (B1210297) to extract the catechins.

-

-

Drying : Evaporate the ethyl acetate fraction to dryness to obtain the crude catechin extract.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol describes a typical HPLC method for the separation and quantification of catechins.

-

Instrumentation : A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.

-

Column : A C18 reversed-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase : A gradient elution is typically employed using two solvents:

-

Solvent A: Water with a small percentage of acid (e.g., 0.1% phosphoric acid or 0.05% trifluoroacetic acid) to improve peak shape.

-

Solvent B: Acetonitrile or methanol.

-

-

Elution Gradient : A typical gradient might start with a low percentage of Solvent B, gradually increasing to a high percentage over the run to elute the more hydrophobic compounds.

-

Flow Rate : A flow rate of 1.0 mL/min is common.

-

Detection Wavelength : Catechins are typically detected at a wavelength of around 280 nm.

-

Quantification : Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated using a purified standard of EGCG-3,5-diG.

Note: For more sensitive and specific quantification, especially for a low-abundance compound like EGCG-3,5-diG, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended.

Potential Signaling Pathways and Biological Activities

While direct evidence for the signaling pathways modulated by this compound is limited, its structural similarity to EGCG suggests it may interact with similar cellular targets. EGCG is known to modulate a wide array of signaling pathways often dysregulated in disease. Furthermore, EGCG-3,5-diG has been identified as a potent inhibitor of specific enzymes.

Putative Signaling Pathways (based on EGCG)

The following diagram illustrates some of the key signaling pathways known to be affected by EGCG. It is plausible that EGCG-3,5-diG could have similar or even enhanced effects on these pathways.

In-Depth Technical Guide to the Synthesis and Isolation of Epigallocatechin 3,5-digallate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epigallocatechin 3,5-digallate (EGCG-digallate) is a unique flavan-3-ol (B1228485), a type of polyphenolic compound found in the tea plant (Camellia sinensis).[1] Its structure features an epigallocatechin backbone with two galloyl moieties esterified at the 3- and 5-positions. This distinguishes it from its more abundant and well-studied precursor, Epigallocatechin-3-gallate (EGCG).[1] The presence of a second galloyl group is of significant interest to researchers, as it may enhance the compound's biochemical potency and influence its biological activity.[1]

Scientific investigations have highlighted EGCG-digallate as a promising candidate in biomedical research. It has been identified as a potent inhibitor of various enzymes, including lymphoid tyrosine phosphatase (LYP) and pancreatic lipase, suggesting potential applications in metabolic and immunological studies.[1] However, its natural occurrence is relatively low, typically yielding ≤0.1% by dry weight from tea leaves, which necessitates robust methods for both chemical synthesis and sophisticated isolation to obtain the pure compound for research purposes.[1]

This technical guide provides a comprehensive overview of the methodologies for the chemical synthesis and isolation of this compound, tailored for researchers and professionals in drug development.

Chemical Synthesis of this compound

The chemical synthesis of this compound is a multi-step process that requires careful control of regioselectivity to achieve the desired galloylation at the C-3 and C-5 hydroxyl groups of the epigallocatechin core. The general strategy involves a sequence of protection, galloylation, selective deprotection, a second galloylation, and final deprotection.

Synthesis Workflow

Caption: Chemical synthesis workflow for this compound.

Experimental Protocol for Chemical Synthesis

The following protocol is a representative, multi-step synthesis adapted from methodologies for preparing similar galloylated flavan-3-ols. Yields can vary and optimization of each step is recommended.

Step 1: Protection of Epigallocatechin

-

Objective: To protect the reactive phenolic hydroxyl groups on the A and B rings of epigallocatechin (EGC) to ensure regioselective galloylation at the C-3 hydroxyl group.

-

Procedure:

-

Dissolve epigallocatechin in anhydrous dimethylformamide (DMF).

-

Add imidazole (B134444) (excess, e.g., 10 equivalents).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add tert-butyldimethylsilyl chloride (TBDMSCl) (excess, e.g., 8-10 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours under an inert atmosphere (e.g., argon or nitrogen).

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the resulting per-O-silylated EGC by silica (B1680970) gel column chromatography.

-

Step 2: First Galloylation (C-3 Position)

-

Objective: To introduce the first galloyl group at the C-3 hydroxyl position.

-

Procedure:

-

Dissolve the purified per-O-silylated EGC in anhydrous dichloromethane (B109758) (DCM).

-

Add 3,4,5-tri-O-benzylgalloyl chloride (1.5-2.0 equivalents) and a non-nucleophilic base such as 2,6-lutidine or pyridine.

-

Stir the reaction at room temperature for 24-48 hours.

-

Monitor the reaction by TLC.

-

After completion, wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the product by silica gel column chromatography.

-

Step 3: Selective Deprotection (C-5 Position)

-

Objective: To selectively remove the protecting group at the C-5 position to allow for the second galloylation.

-

Procedure:

-

Dissolve the protected EGCG analog in a mixture of methanol (B129727) and DCM.

-

Cool to 0°C and add a mild base such as potassium carbonate (K₂CO₃) slowly.

-

Stir the reaction for a few hours, monitoring closely by TLC to avoid over-deprotection.

-

Once the desired partially deprotected intermediate is formed, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify the intermediate by silica gel chromatography.

-

Step 4: Second Galloylation (C-5 Position)

-

Objective: To introduce the second galloyl group at the newly deprotected C-5 hydroxyl position.

-

Procedure:

-

Follow the same procedure as in Step 2, using the partially deprotected intermediate as the starting material.

-

Step 5: Global Deprotection

-

Objective: To remove all remaining protecting groups (both silyl (B83357) and benzyl) to yield the final product.

-

Procedure:

-

Dissolve the fully protected EGCG 3,5-digallate in a suitable solvent such as methanol or ethyl acetate.

-

Add a palladium catalyst, such as 10% palladium on carbon (Pd/C).

-

Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until all benzyl groups are cleaved (monitored by TLC or LC-MS).

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

-

The crude product is then subjected to a final purification step, typically preparative high-performance liquid chromatography (HPLC), to yield pure this compound.

-

| Step | Intermediate/Product | Reagents & Conditions | Typical Yield Range (%) |

| 1 | Per-O-silylated EGC | TBDMSCl, Imidazole, DMF | 85-95 |

| 2 | Protected EGCG analog | 3,4,5-tri-O-benzylgalloyl chloride, Pyridine, DCM | 60-75 |

| 3 | Partially Deprotected Intermediate | K₂CO₃, MeOH/DCM | 40-60 |

| 4 | Fully Protected EGCG 3,5-digallate | 3,4,5-tri-O-benzylgalloyl chloride, Pyridine, DCM | 50-70 |

| 5 | This compound | H₂, Pd/C, MeOH | 70-85 |

Note: Yields are estimates based on similar multi-step syntheses of flavan-3-ol esters and will vary based on reaction scale and optimization.

Isolation of this compound from Natural Sources

The isolation of this compound from tea leaves is challenging due to its low concentration and the presence of other structurally similar catechins. The process involves extraction, preliminary purification to remove interfering compounds like caffeine (B1668208), and fine purification using chromatographic techniques.

Isolation Workflow

Caption: Workflow for the isolation of this compound from tea leaves.

Experimental Protocol for Isolation

Step 1: Extraction

-

Sample Preparation: Use high-quality, young tea leaves, which are typically richer in polyphenols. The leaves should be dried and ground to a fine powder.

-

Solvent Extraction:

-

Suspend the tea powder in hot water (80-90°C) or an aqueous ethanol (B145695) solution (e.g., 70-80% ethanol) at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).

-

Stir or sonicate the mixture for 30-60 minutes.

-

Separate the solid material by centrifugation or filtration.

-

Repeat the extraction process on the residue 2-3 times to ensure maximum recovery.

-

Pool the supernatants to obtain the crude tea extract.

-

Step 2: Preliminary Purification

-

Solvent Partitioning:

-

Concentrate the crude extract under reduced pressure to remove any organic solvent.

-

Perform liquid-liquid partitioning of the aqueous extract against a non-polar solvent like chloroform (B151607) or dichloromethane to remove caffeine and other lipophilic compounds.

-

The aqueous phase, containing the catechins, is retained.

-

Step 3: Chromatographic Purification

-

Macroporous Resin Chromatography:

-

Pass the partially purified aqueous extract through a column packed with a suitable macroporous adsorbent resin.

-

Wash the column with water to remove sugars and other polar impurities.

-

Elute the catechins with a stepwise or gradient of increasing ethanol concentration.

-

Collect fractions and analyze by HPLC to identify those enriched in galloylated catechins.

-

-

Sephadex LH-20 Chromatography:

-

Pool and concentrate the enriched fractions.

-

Apply the concentrated sample to a Sephadex LH-20 column.

-

Elute with an appropriate solvent, such as ethanol or methanol, to separate the catechins based on size and polarity.

-

-

Semi-Preparative HPLC:

-

The fractions containing the target compound are further purified using semi-preparative HPLC on a C18 column.

-

A typical mobile phase would consist of a gradient of water with a small amount of acid (e.g., 0.1% formic acid) and acetonitrile.

-

Monitor the elution at a wavelength of 280 nm.

-

Collect the peak corresponding to this compound.

-

The collected fraction can be lyophilized to obtain the pure compound as a powder.

-

| Stage | Method | Purity of EGCG-digallate | Recovery Rate (%) |

| Initial Extraction | Hot Water/Aqueous Ethanol | < 1% | 80-90 (of total catechins) |

| Preliminary Purification | Liquid-Liquid Partitioning | 1-5% | 70-85 |

| Column Chromatography | Macroporous Resin/Sephadex LH-20 | 10-30% | 50-70 |

| Final Purification | Semi-Preparative HPLC | > 95% | 30-50 (from enriched fraction) |

Note: Purity and recovery rates are estimates and highly dependent on the starting material and the specifics of the chromatographic methods used.

Analytical Characterization

Accurate identification and characterization of the synthesized or isolated this compound are crucial. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is typically employed.

Mass Spectrometry (MS)

-

Technique: Liquid Chromatography-Mass Spectrometry (LC-MS), often with a high-resolution mass spectrometer like Orbitrap or Q-TOF.

-

Expected Molecular Ion: For C₂₉H₂₂O₁₅, the expected monoisotopic mass is 610.0962 g/mol . In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ would be observed at m/z 609.0884.

-

Fragmentation: Tandem MS (MS/MS) would show characteristic fragmentation patterns, including the loss of one or both galloyl moieties (152 Da each).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the flavan-3-ol core and the two galloyl groups. The signals for the protons on the galloyl rings will integrate to four protons (two singlets, each integrating to 2H). The chemical shifts of the protons on the EGC core will be influenced by the presence of the two ester groups.

-

¹³C NMR: The carbon NMR spectrum will show the corresponding signals for all 29 carbon atoms. The carbonyl carbons of the two ester groups will appear at approximately 165-167 ppm.

| Technique | Compound | Key Observations |

| MS | This compound | Molecular ion peak [M-H]⁻ at m/z 609.0884. |

| ¹H NMR | This compound | Diagnostic signals for two galloyl groups and the epigallocatechin core. |

| ¹³C NMR | This compound | Approximately 29 distinct carbon signals, including two ester carbonyls. |

This guide provides a foundational framework for the synthesis and isolation of this compound. Researchers should note that the specific conditions for each step may require optimization based on the available starting materials and equipment.

References

An In-depth Technical Guide to Epigallocatechin 3,5-digallate: Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epigallocatechin 3,5-digallate (EGCG-digallate) is a polyphenolic compound found in tea (Camellia sinensis) that is structurally related to the well-studied epigallocatechin-3-gallate (EGCG). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of EGCG-digallate. While research on this specific digallated catechin (B1668976) is less extensive than for EGCG, emerging evidence suggests its potential as a potent inhibitor of various enzymes and its possible role in modulating cellular signaling pathways. This document aims to consolidate the available technical information, including experimental protocols and pathway diagrams, to facilitate further research and drug development efforts centered on this promising natural product.

Chemical Structure and Identification

This compound is a flavan-3-ol (B1228485) characterized by an epigallocatechin core with two galloyl groups esterified at the 3 and 5 positions of the A-ring. This digallated structure distinguishes it from the more abundant EGCG, which has a single galloyl moiety at the 3-position.[1]

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | [(2R,3R)-7-hydroxy-5-(3,4,5-trihydroxybenzoyl)oxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate[2] |

| CAS Number | 37484-73-4[1][2] |

| Molecular Formula | C₂₉H₂₂O₁₅[1][2] |

| Molecular Weight | 610.5 g/mol [1][2] |

| Synonyms | EGCG-digallate, Epigallocatechin 3,5,-di-O-gallate |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of pure this compound are limited in publicly available literature. The data presented below for its close analog, Epigallocatechin-3-gallate (EGCG), can be used as a reference point for researchers.

Table 2: Physicochemical Properties of Epigallocatechin-3-gallate (EGCG) for Reference

| Property | Value |

| Melting Point | 218 °C |

| Solubility | Soluble in water (up to 5 mg/mL), ethanol, DMSO, and dimethylformamide. |

| UV-Vis λmax | ~275 nm in ethanol |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Reference: EGCG)

-

¹H-NMR: The proton NMR spectrum of EGCG displays characteristic signals for the aromatic protons of the galloyl and epigallocatechin rings, as well as signals for the aliphatic protons of the C-ring.

-

¹³C-NMR: The carbon NMR spectrum provides information on the number and types of carbon atoms present in the molecule.

Mass Spectrometry (MS) (Reference: EGCG)

Mass spectrometry of EGCG typically involves soft ionization techniques like electrospray ionization (ESI), often in negative ion mode, to observe the molecular ion peak. Fragmentation patterns can provide structural information, such as the loss of the galloyl moiety.

Infrared (IR) Spectroscopy (Reference: EGCG)

The IR spectrum of EGCG would be expected to show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O) of the ester group, and aromatic (C=C) functional groups.

Biological Activities and Signaling Pathways

This compound has been identified as a potent inhibitor of several enzymes and has demonstrated antiviral properties. Much of the understanding of its potential biological effects is extrapolated from the extensive research on EGCG.

Enzyme Inhibition

-

Lymphoid Tyrosine Phosphatase (LYP): EGCG-digallate has been identified as a strong inhibitor of LYP, an enzyme implicated in autoimmune diseases.

-

Pancreatic Lipase (B570770): It shows significant potential in inhibiting pancreatic lipase, suggesting a possible role in metabolic regulation and weight management.

Antiviral Activity

-

Human Immunodeficiency Virus (HIV-1): EGCG-digallate has been shown to inhibit HIV-1 infection. The proposed mechanism involves interference with the early stages of the viral life cycle, such as attachment and entry into host cells.

Potential Anticancer and Other Activities (Inferred from EGCG)

Given its structural similarity to EGCG, it is plausible that EGCG-digallate may exhibit a range of biological activities, including:

-

Anticancer Effects: EGCG is known to induce apoptosis and inhibit proliferation in various cancer cell lines through the modulation of multiple signaling pathways.

-

Antioxidant Activity: The polyphenolic structure suggests potent antioxidant and radical-scavenging properties.

-

Anti-inflammatory Effects: EGCG can modulate inflammatory pathways.

Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are scarce, the known targets of EGCG provide a logical starting point for investigation. The diagram below illustrates a generalized workflow for investigating the impact of a compound like EGCG-digallate on a cellular signaling pathway.

The following diagram depicts a simplified representation of the PI3K/Akt signaling pathway, a common target of polyphenolic compounds, which could be investigated in the context of EGCG-digallate activity.

Experimental Protocols

Detailed experimental protocols for the synthesis, extraction, and biological evaluation of this compound are not widely published. The following sections provide generalized procedures based on methods used for EGCG and other catechins, which can be adapted for EGCG-digallate.

Extraction and Purification from Camellia sinensis

A general protocol for the extraction and purification of catechins from tea leaves is outlined below. Optimization will be required to specifically isolate EGCG-digallate.

Protocol:

-

Extraction: Dried and ground tea leaves are extracted with hot water or an aqueous organic solvent (e.g., 70% ethanol) with stirring.

-

Filtration and Clarification: The crude extract is filtered and then centrifuged to remove solid plant material.

-

Solvent Partitioning: The aqueous extract is partitioned against an immiscible organic solvent, such as ethyl acetate, to enrich the catechin fraction.

-

Chromatography: The enriched extract is subjected to column chromatography (e.g., Sephadex LH-20 or silica gel) for initial separation.

-

Purification: Final purification to obtain high-purity this compound is typically achieved using preparative high-performance liquid chromatography (HPLC).

Chemical Synthesis

The chemical synthesis of EGCG-digallate would involve a multi-step process, likely starting from epigallocatechin or a protected derivative, followed by selective galloylation at the 3 and 5 positions. This would require careful use of protecting groups to achieve the desired regioselectivity.

Pancreatic Lipase Inhibition Assay

Principle: This assay measures the inhibition of pancreatic lipase activity by monitoring the release of a fluorescent product from a substrate.

Materials:

-

Porcine pancreatic lipase

-

4-Methylumbelliferyl oleate (B1233923) (4-MUO) substrate

-

Tris-HCl buffer

-

This compound (test compound)

-

Orlistat (positive control)

-

96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare solutions of pancreatic lipase, 4-MUO, and test compounds in appropriate buffers.

-

In a 96-well plate, add the enzyme and the test compound at various concentrations.

-

Incubate the plate to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the 4-MUO substrate.

-

Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

Antiviral Assay (Plaque Reduction Assay)

Principle: This assay determines the ability of a compound to inhibit the cytopathic effect of a virus on host cells, visualized by a reduction in the number of plaques formed.

Materials:

-

Virus stock (e.g., HIV-1)

-

Host cell line (e.g., TZM-bl cells for HIV-1)

-

Cell culture medium and supplements

-

This compound (test compound)

-

Control antiviral drug

-

Staining solution (e.g., crystal violet)

Procedure:

-

Seed host cells in multi-well plates and grow to confluency.

-

Pre-incubate the virus with various concentrations of the test compound.

-

Infect the host cell monolayer with the virus-compound mixture.

-

After an adsorption period, remove the inoculum and overlay the cells with a medium containing an agent to solidify (e.g., agarose) and the test compound.

-

Incubate the plates for a period sufficient for plaque formation.

-

Fix and stain the cells to visualize and count the plaques.

-

Calculate the percentage of plaque reduction and determine the EC₅₀ value.

Conclusion and Future Directions

This compound represents an intriguing, yet understudied, natural product with demonstrated potent inhibitory effects on key enzymes and promising antiviral activity. Its structural similarity to EGCG suggests a broader range of biological activities that warrant further investigation. Future research should focus on:

-

Isolation and Characterization: Developing efficient methods for the isolation of pure EGCG-digallate to enable comprehensive physicochemical and biological characterization.

-

Quantitative Biological Evaluation: Determining the specific IC₅₀ or EC₅₀ values for a wider range of biological targets to understand its potency and selectivity.

-

Mechanism of Action Studies: Elucidating the specific molecular mechanisms and signaling pathways modulated by EGCG-digallate.

-

In Vivo Studies: Evaluating the pharmacokinetic profile, efficacy, and safety of EGCG-digallate in preclinical animal models.

A deeper understanding of this unique digallated catechin will be crucial in unlocking its full therapeutic potential for the development of novel drugs and nutraceuticals.

References

The Uncharted Path: A Technical Guide to the Biosynthesis of Epigallocatechin 3,5-digallate in Camellia sinensis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camellia sinensis, the tea plant, is a rich source of bioactive polyphenols known as catechins, which are lauded for their potential health benefits. Among these, the galloylated catechins, particularly epigallocatechin-3-gallate (EGCG), are often the most abundant and have been the subject of extensive research.[1][2] A lesser-known but potentially significant derivative is epigallocatechin 3,5-digallate (EGCG-digallate), a molecule with two galloyl moieties. While the biosynthetic pathway to its precursor, EGCG, is well-documented, the final enzymatic step leading to the formation of EGCG-digallate in C. sinensis remains an area of active investigation. This technical guide provides a comprehensive overview of the established biosynthetic pathway to EGCG and explores the putative final step in the formation of EGCG-digallate. We will delve into the key enzymes, present available quantitative data, and provide detailed experimental protocols relevant to the study of this pathway.

The Core Biosynthetic Pathway to Epigallocatechin-3-Gallate (EGCG)

The journey to EGCG begins with the essential amino acid L-phenylalanine and involves the convergence of the phenylpropanoid and flavonoid biosynthetic pathways. This multi-step process is catalyzed by a series of enzymes, each playing a critical role in the formation of the catechin (B1668976) backbone and its subsequent galloylation.

Phenylpropanoid Pathway: Building the Precursors

The initial phase of catechin biosynthesis involves the conversion of L-phenylalanine to p-coumaroyl-CoA. This is a common pathway for the synthesis of various phenylpropanoid-derived compounds in plants.

-

Phenylalanine ammonia-lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine to form cinnamic acid, the first committed step in the phenylpropanoid pathway.[3]

-

Cinnamate 4-hydroxylase (C4H): Cinnamic acid is then hydroxylated at the 4-position to produce p-coumaric acid.[3]

-

4-Coumaroyl-CoA ligase (4CL): Finally, p-coumaroyl-CoA is synthesized from p-coumaric acid, which serves as a key precursor for the flavonoid pathway.[3]

Flavonoid Pathway: Assembling the Catechin Skeleton

p-Coumaroyl-CoA enters the flavonoid pathway, where it undergoes a series of cyclization and modification reactions to form the flavan-3-ol, epigallocatechin (EGC).

-

Chalcone (B49325) synthase (CHS): This enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.[3]

-

Chalcone isomerase (CHI): Naringenin chalcone is then cyclized to form the flavanone, naringenin.[3]

-

Flavanone 3-hydroxylase (F3H): Naringenin is hydroxylated to produce dihydrokaempferol.[3]

-

Flavonoid 3',5'-hydroxylase (F3'5'H): This crucial enzyme introduces hydroxyl groups at the 3' and 5' positions of the B-ring of dihydrokaempferol, leading to the formation of dihydromyricetin.[3]

-

Dihydroflavonol 4-reductase (DFR): Dihydromyricetin is reduced to leucodelphinidin.[3]

-

Anthocyanidin synthase (ANS): Leucodelphinidin is converted to delphinidin (B77816).[3]

-

Anthocyanidin reductase (ANR): Finally, delphinidin is reduced to form (-)-epigallocatechin (B1671488) (EGC), a key precursor for galloylated catechins.[3]

Galloylation: The Esterification of EGC to EGCG

The addition of a galloyl group to the 3-position of EGC is a critical step in the formation of EGCG. This reaction is not a direct esterification with gallic acid but involves an activated galloyl donor.

-

UDP-glucose:galloyl-1-O-β-D-glucosyltransferase (UGGT): This enzyme catalyzes the formation of β-glucogallin from gallic acid and UDP-glucose. β-glucogallin serves as the activated galloyl donor for the subsequent reaction.[4][5]

-

Epicatechin:1-O-galloyl-β-D-glucose O-galloyltransferase (ECGT): This novel galloyltransferase catalyzes the transfer of the galloyl group from β-glucogallin to the 3-hydroxyl group of EGC, yielding epigallocatechin-3-gallate (EGCG).[4][5] This enzyme has been purified and characterized from C. sinensis.[4][5]

The Final Frontier: The Biosynthesis of this compound

The enzymatic mechanism for the addition of a second galloyl group to the 5-position of EGCG to form this compound is currently not well-defined in the scientific literature. While the existence of "epigallocatechin digallates" in tea has been reported, the specific galloyltransferase responsible for this second esterification has yet to be isolated and characterized.[3]

Hypothetical Pathway: It is hypothesized that a distinct galloyltransferase, with specificity for the 5-hydroxyl group of EGCG, catalyzes this final step. This putative enzyme would likely also utilize an activated galloyl donor, such as β-glucogallin. Further research is required to identify and characterize this enzyme to complete our understanding of the biosynthesis of EGCG-digallate.

Quantitative Data

The following table summarizes the key enzymes involved in the biosynthesis of EGCG. Quantitative data on the specific activity and kinetic parameters of these enzymes are crucial for understanding the regulation of the pathway and for potential metabolic engineering applications. However, comprehensive kinetic data for all enzymes in a single study is limited.

| Enzyme | Abbreviation | Substrate(s) | Product(s) |

| Phenylalanine ammonia-lyase | PAL | L-Phenylalanine | Cinnamic acid |

| Cinnamate 4-hydroxylase | C4H | Cinnamic acid | p-Coumaric acid |

| 4-Coumaroyl-CoA ligase | 4CL | p-Coumaric acid, CoA, ATP | p-Coumaroyl-CoA |

| Chalcone synthase | CHS | p-Coumaroyl-CoA, 3x Malonyl-CoA | Naringenin chalcone |

| Chalcone isomerase | CHI | Naringenin chalcone | Naringenin |

| Flavanone 3-hydroxylase | F3H | Naringenin | Dihydrokaempferol |

| Flavonoid 3',5'-hydroxylase | F3'5'H | Dihydrokaempferol | Dihydromyricetin |

| Dihydroflavonol 4-reductase | DFR | Dihydromyricetin | Leucodelphinidin |

| Anthocyanidin synthase | ANS | Leucodelphinidin | Delphinidin |

| Anthocyanidin reductase | ANR | Delphinidin | (-)-Epigallocatechin (EGC) |

| UDP-glucose:galloyl-1-O-β-D-glucosyltransferase | UGGT | Gallic acid, UDP-glucose | β-Glucogallin, UDP |

| Epicatechin:1-O-galloyl-β-D-glucose O-galloyltransferase | ECGT | (-)-Epigallocatechin (EGC), β-Glucogallin | Epigallocatechin-3-gallate (EGCG), Glucose |

Experimental Protocols

Extraction and Quantification of Catechins by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the extraction and analysis of catechins, including EGCG, from C. sinensis leaves. This method can be adapted to search for and quantify EGCG-digallate.

a. Sample Preparation:

-

Freeze-dry fresh young tea leaves and grind them into a fine powder.

-

Accurately weigh approximately 0.2 g of the powdered tea leaves into a centrifuge tube.

-

Add 5 mL of 70% (v/v) methanol (B129727) to the tube.

-

Vortex the mixture vigorously for 1 minute.

-

Sonicate the mixture in a water bath for 30 minutes at room temperature.

-

Centrifuge the mixture at 10,000 x g for 15 minutes.

-

Carefully collect the supernatant.

-

Repeat the extraction process on the pellet with an additional 5 mL of 70% methanol.

-

Pool the supernatants and bring the final volume to 10 mL with 70% methanol.

-

Filter the extract through a 0.22 µm syringe filter into an HPLC vial.

b. HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% (v/v) formic acid in water.

-

Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 30% B over 30 minutes, followed by a wash with 95% B and re-equilibration.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 280 nm.

-

Quantification: Use certified standards of EGC, EGCG, and if available, EGCG-digallate to create calibration curves for accurate quantification.

Enzyme Assay for Galloyltransferase Activity (ECGT)

This protocol is adapted from the characterization of ECGT and can be modified to screen for the putative 5-O-galloyltransferase.[4]

a. Enzyme Extraction:

-

Grind fresh young tea leaves in liquid nitrogen to a fine powder.

-

Homogenize the powder in an extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, containing 10 mM β-mercaptoethanol, 1 mM EDTA, and 5% (w/v) polyvinylpolypyrrolidone).

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

The supernatant contains the crude enzyme extract. Further purification steps such as ammonium (B1175870) sulfate (B86663) precipitation and column chromatography may be necessary.

b. Enzyme Assay:

-

Prepare a reaction mixture containing:

-

50 mM phosphate (B84403) buffer (pH 6.0)

-

1 mM EGCG (as the potential substrate for the second galloylation)

-

2 mM β-glucogallin (as the galloyl donor)

-

A suitable amount of the enzyme extract.

-

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 1 hour).

-

Stop the reaction by adding an equal volume of methanol containing 1% formic acid.

-

Centrifuge to pellet any precipitated protein.

-

Analyze the supernatant by HPLC (as described above) to detect the formation of EGCG-digallate.

Mandatory Visualizations

Caption: Biosynthesis pathway of this compound.

References

- 1. Biosynthesis and Application of Catechins and Their Derivatives in Camellia sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Accumulation of catechins and expression of catechin synthetic genes in Camellia sinensis at different developmental stages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Purification and Characterization of a Novel Galloyltransferase Involved in Catechin Galloylation in the Tea Plant (Camellia sinensis) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Purification and characterization of a novel galloyltransferase involved in catechin galloylation in the tea plant (Camellia sinensis) - PubMed [pubmed.ncbi.nlm.nih.gov]

Epigallocatechin 3,5-digallate: A Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epigallocatechin 3,5-digallate (EGCG-digallate) is a distinct flavan-3-ol, a type of polyphenolic compound found in the tea plant (Camellia sinensis). Its unique chemical structure, featuring an epigallocatechin backbone with two galloyl moieties esterified at the 3- and 5-positions, distinguishes it from the more common and extensively studied Epigallocatechin Gallate (EGCG). This structural difference is believed to enhance its biochemical potency and confer unique biological activities.[1] This technical guide provides an in-depth overview of the current understanding of the mechanism of action of this compound, with a focus on its molecular targets and effects on cellular signaling pathways.

Core Mechanisms of Action

Current research highlights this compound as a promising candidate in biomedical research due to its potent inhibitory effects on various enzymes and its interference with viral mechanisms.[1] The presence of a second galloyl group at the 5-position is thought to be a key determinant of its enhanced bioactivity compared to EGCG.[1]

Antiviral Activity

A significant body of evidence points to the potent antiviral properties of this compound, particularly against the Human Immunodeficiency Virus (HIV-1). The mechanism of action is primarily attributed to the interference with the early stages of the viral life cycle.

Studies have demonstrated that catechins possessing a galloyl group at the 3-position and a hydroxyl group at the 5'-position, such as this compound, are effective inhibitors of HIV-1 infection. The primary mechanisms involve:

-

Interference with p24 Production: p24 is a viral core protein, and its inhibition suggests a disruption of the viral replication cycle.

-

Inhibition of Cell-Cell and Virus-Cell Fusion: By preventing the fusion of the viral envelope with the host cell membrane, EGCG-digallate effectively blocks the entry of the virus into the cell.[2]

The 3-galloyl and 5'-OH groups are considered crucial for this antiviral activity.[2]

Enzyme Inhibition

The digallated structure of this compound suggests a strong potential for enzyme inhibition, a characteristic that is also observed with other galloylated catechins.

This compound has been identified as a strong inhibitor of lymphoid tyrosine phosphatase (LYP), also known as PTPN22.[1] LYP is a critical negative regulator of T-cell activation, and its inhibition is a potential therapeutic strategy for autoimmune diseases. The precise mechanism of inhibition by EGCG-digallate is still under investigation, but it is likely to involve binding to the catalytic or allosteric sites of the enzyme.

There is significant potential for this compound to act as a potent inhibitor of pancreatic lipase (B570770).[1] This enzyme plays a key role in the digestion and absorption of dietary fats. Inhibition of pancreatic lipase is a validated strategy for the management of obesity. While direct studies on the 3,5-digallate are limited, research on EGCG has shown that the galloyl moiety is crucial for its inhibitory activity. Given the presence of two galloyl groups, it is hypothesized that EGCG-digallate could exhibit enhanced inhibitory effects compared to EGCG.

Quantitative Data

The following table summarizes the available quantitative data on the biological activity of this compound and related compounds.

| Compound | Target/Assay | IC50 / EC50 | Reference |

| This compound | HIV-1 Infection (p24 production, cell-cell fusion, virus-cell fusion) | 2.41–3.44 μM | Liu et al., 2005 (as cited in[2]) |

| (-)-epigallocatechin-3-gallate (EGCG) | Pancreatic Lipase | 7.5 µmol/l | [3] |

Experimental Protocols

Detailed methodologies for key experiments cited or relevant to the investigation of this compound's mechanism of action are provided below.

Protocol 1: HIV-1 p24 Antigen ELISA

This protocol is a standard method to quantify the p24 viral protein, providing a measure of viral replication.

Materials:

-

96-well microtiter plates coated with a monoclonal antibody to HIV-1 p24

-

Cell culture supernatants from HIV-1 infected cells treated with this compound

-

Lysis buffer

-

Biotinylated polyclonal antibody to HIV-1 p24

-

Streptavidin-horseradish peroxidase (HRP) conjugate

-

TMB (3,3',5,5'-tetramethylbenzidine) substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween 20)

-

Microplate reader

Procedure:

-

Coat a 96-well plate with the primary anti-p24 antibody and incubate overnight at 4°C.

-

Wash the plate with wash buffer.

-

Block the plate with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.

-

Wash the plate.

-

Add cell culture supernatants (containing the virus and test compound) and a p24 standard curve to the wells. Incubate for 2 hours at 37°C.

-

Wash the plate.

-

Add the biotinylated secondary antibody and incubate for 1 hour at 37°C.

-

Wash the plate.

-

Add the streptavidin-HRP conjugate and incubate for 30 minutes at 37°C.

-

Wash the plate.

-

Add the TMB substrate and incubate in the dark for 15-30 minutes.

-

Add the stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the concentration of p24 in the samples based on the standard curve.

Protocol 2: Pancreatic Lipase Inhibition Assay

This fluorometric assay is used to determine the inhibitory effect of compounds on pancreatic lipase activity.

Materials:

-

Porcine pancreatic lipase

-

Fluorescent lipase substrate (e.g., 4-methylumbelliferyl oleate)

-

Tris-HCl buffer (pH 8.0)

-

This compound solution at various concentrations

-

96-well black microtiter plates

-

Fluorometric microplate reader

Procedure:

-

Prepare a working solution of pancreatic lipase in Tris-HCl buffer.

-

In a 96-well plate, add the Tris-HCl buffer, the this compound solution (or vehicle control), and the pancreatic lipase solution.

-

Pre-incubate the mixture for 10 minutes at 37°C.

-

Initiate the reaction by adding the fluorescent lipase substrate.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for 4-methylumbelliferone) every minute for 30 minutes in a kinetic mode.

-

The rate of the reaction is determined from the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Lymphoid Tyrosine Phosphatase (LYP/PTPN22) Inhibition Assay

This assay measures the inhibition of LYP enzymatic activity using a fluorogenic substrate.

Materials:

-

Recombinant human PTPN22 (LYP) catalytic domain

-

DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) as a fluorogenic substrate

-

Assay buffer (e.g., 50 mM Tris, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

This compound solution at various concentrations

-

96-well black microtiter plates

-

Fluorometric microplate reader

Procedure:

-

In a 96-well plate, add the assay buffer and the this compound solution (or vehicle control).

-

Add the recombinant LYP enzyme to the wells.

-

Pre-incubate the mixture for 15 minutes at room temperature.

-

Initiate the reaction by adding the DiFMUP substrate.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm) every minute for 30 minutes in a kinetic mode.

-

The rate of the reaction is determined from the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Visualizations

The following diagrams illustrate the hypothesized and known signaling pathways affected by this compound.

Caption: Proposed mechanism of HIV-1 inhibition by this compound.

Caption: Hypothesized inhibitory effects on Pancreatic Lipase and Lymphoid Tyrosine Phosphatase.

Caption: General experimental workflow for evaluating the bioactivity of EGCG-digallate.

Conclusion and Future Directions

This compound presents a compelling profile as a bioactive molecule with distinct mechanisms of action, particularly in the realm of antiviral and enzyme inhibitory activities. The presence of a second galloyl group at the 5-position appears to be a critical structural feature enhancing its potency. While initial studies have illuminated its potential, further research is imperative to fully elucidate its therapeutic promise.

Future investigations should focus on:

-

Direct Comparative Studies: Head-to-head comparisons with EGCG in a variety of biological assays are necessary to definitively establish the unique contributions of the 3,5-digallate structure.

-

Elucidation of Molecular Interactions: Detailed structural biology studies (e.g., X-ray crystallography, NMR) are needed to understand the precise binding modes of this compound with its molecular targets.

-

In Vivo Efficacy and Pharmacokinetics: Preclinical animal studies are required to evaluate the in vivo efficacy, bioavailability, and metabolic fate of this compound.

-

Exploration of Other Therapeutic Areas: Given its potent enzyme inhibitory potential, its effects on other key enzymes implicated in disease (e.g., kinases, proteases) should be investigated.

This technical guide provides a foundational understanding of the mechanism of action of this compound, serving as a valuable resource for researchers and professionals in the field of drug discovery and development. The unique properties of this molecule warrant continued exploration to unlock its full therapeutic potential.

References

- 1. [PDF] Antiviral Mechanism of Action of Epigallocatechin-3-O-gallate and Its Fatty Acid Esters | Semantic Scholar [semanticscholar.org]

- 2. Antiviral Mechanism of Action of Epigallocatechin-3-O-gallate and Its Fatty Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (-)-Epigallocatechin-3-gallate inhibits pancreatic lipase and reduces body weight gain in high fat-fed obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Epigallocatechin 3,5-digallate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epigallocatechin 3,5-digallate (EGCG-digallate) is a unique flavan-3-ol (B1228485) found in trace amounts in the tea plant (Camellia sinensis). Its structure, featuring two galloyl moieties at the 3 and 5 positions, distinguishes it from the more abundant and extensively studied epigallocatechin-3-gallate (EGCG). This structural difference is hypothesized to enhance its biochemical potency. While research specifically focused on EGCG-digallate is still emerging, preliminary evidence suggests it is a potent inhibitor of various enzymes and may modulate key cellular signaling pathways. This technical guide provides a comprehensive overview of the current understanding of the biological activity of this compound, drawing on direct studies and pertinent data from its close structural analog, EGCG, to illuminate its therapeutic potential.

Introduction

Tea catechins, particularly those found in green tea, have garnered significant attention for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties.[1] Among these, this compound represents a molecule of interest due to its distinct chemical structure.[2] The presence of a second galloyl group at the 5-position, in addition to the one at the 3-position common to EGCG, may confer unique biological activities and enhanced potency. However, the low natural abundance of EGCG-digallate has posed a significant challenge to its isolation and comprehensive biological evaluation, necessitating complex and regioselective chemical synthesis for in-depth study.[3] This guide synthesizes the available data on EGCG-digallate and leverages the extensive research on EGCG to provide a predictive framework for its biological functions and mechanisms of action.

Quantitative Data on Biological Activity

Quantitative data for this compound is limited. The following tables summarize available data for EGCG-digallate and its close structural analogs, EGCG and Gallocatechin-3,5-digallate (GC-3,5-diGA), to provide a comparative perspective on their biological potency.

Table 1: Anticancer and Antiproliferative Activity (IC50 Values)

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| Gallocatechin-3,5-digallate (GC-3,5-diGA) | Lymph Node Carcinoma of the Prostate (LNCaP) | Antiproliferative | < 62.5 | [4] |

| Gallocatechin-3,5-digallate (GC-3,5-diGA) | Human Colon Cancer Cell | Antiproliferative | < 62.5 | [4] |

| Gallocatechin-3,5-digallate (GC-3,5-diGA) | Human Breast Cancer Cell | Antiproliferative | < 62.5 | [4] |

| Epigallocatechin-3-gallate (EGCG) | Oral Squamous Carcinoma (CAL-27, HSC-3, SCC9, SCC15) | Anticancer | 20 - 60 | [5] |

| Epigallocatechin-3-gallate (EGCG) | Human Non-small-cell Lung Cancer (A549) | Antiproliferative | 36.0 | [6] |

| Epigallocatechin-3-gallate (EGCG) | Anaplastic Thyroid Cancer (SW-1736) | Anticancer | Not specified | [7] |

| Epigallocatechin-3-gallate (EGCG) | Breast Cancer (MCF-7) | Antiproliferative | 70 (24h), 50 (48h) | [8] |

| Epigallocatechin-3-gallate (EGCG) | T Lymphoblastic Leukemia (Jurkat) | Decreased Viability | 82.8 (24h), 68.8 (48h), 59.7 (72h) | [9] |

Table 2: Enzyme Inhibition

| Compound | Enzyme | Inhibition Type | IC50 (µM) | Reference |

| This compound | Lymphoid Tyrosine Phosphatase (LYP) | Strong Inhibitor | Not specified | [2] |

| This compound | Pancreatic Lipase (B570770) | Potential Inhibitor | Not specified | [2] |

| Epigallocatechin-3-gallate (EGCG) | Pancreatic Lipase | Noncompetitive | 7.5 | [10] |

| Epigallocatechin-3-gallate (EGCG) | Tyrosinase | Mixed | 39.4 ± 0.54 | [11] |

| Gallocatechin gallate (GCG) | Tyrosinase | Mixed | 36.8 ± 0.21 | [11] |

| Epicatechin gallate (ECG) | Xanthine Oxidase | Reversible Mixed-type | 19.33 ± 0.45 | [12] |

| Theaflavin-3,3′-digallate (TFdiG) | Pancreatic Lipase | Mixed | 1.9 | [13] |

| Epigallocatechin-3-gallate (EGCG) | Protein Phosphatase-1 (PP1c) | - | 0.26 - 0.4 | [14] |

Table 3: Antioxidant Activity

| Compound | Assay | Activity | IC50 or Concentration for Effect | Reference |

| Gallocatechin-3,5-digallate (GC-3,5-diGA) | tBHP-induced oxidative stress in NIH3T3 cells | Protective | 62.5 µM (comparable to 125 µM EGCG) | [4] |

| Epigallocatechin-3-gallate (EGCG) | DPPH Radical Scavenging | Antioxidant | Not specified | [15][16] |

Key Biological Activities and Signaling Pathways

Based on preliminary findings for EGCG-digallate and extensive research on EGCG, the following biological activities and modulated signaling pathways are of significant interest for drug development professionals.

Anticancer Activity

EGCG has demonstrated potent anticancer effects across a variety of cancer cell lines.[17] It is plausible that EGCG-digallate, with its additional galloyl moiety, could exhibit similar or enhanced activity. The anticancer mechanisms of EGCG involve the induction of apoptosis, cell cycle arrest, and the inhibition of tumor cell proliferation, invasion, and angiogenesis.[1]

Signaling Pathways Implicated in Anticancer Activity (Inferred from EGCG):

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation and is often hyperactivated in cancer. EGCG has been shown to inhibit this pathway by upregulating the tumor suppressor PTEN and downregulating the phosphorylation of Akt and mTOR.[18][19]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, regulates various cellular processes such as proliferation, differentiation, and apoptosis. EGCG has been shown to modulate MAPK signaling, often leading to the inhibition of cancer cell growth.[20][21][22]

-

NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a key regulator of inflammation and cell survival, and its constitutive activation is common in many cancers. EGCG can suppress NF-κB activation, thereby inhibiting the expression of downstream target genes involved in cancer progression.[2][23]

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer. EGCG has well-documented anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[24][25] This leads to a reduction in the production of pro-inflammatory cytokines and mediators.

Antioxidant Activity

EGCG is a potent antioxidant, capable of scavenging free radicals and reducing oxidative stress.[15] This activity is attributed to the numerous hydroxyl groups in its structure. The additional galloyl group in EGCG-digallate may further enhance its antioxidant capacity.

Enzyme Inhibition

EGCG-digallate has been identified as a strong inhibitor of lymphoid tyrosine phosphatase (LYP) and shows potential in inhibiting pancreatic lipase.[2] Inhibition of these enzymes has therapeutic implications in metabolic and immunological disorders.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the biological activity of catechins. These protocols can be adapted for the study of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability.

-

Materials:

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).[26]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

-

Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

-

DPPH Radical Scavenging Assay

This assay measures the free radical scavenging activity of a compound.

-

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

-

Spectrophotometer

-

-

Procedure:

-

Sample Preparation: Prepare various concentrations of this compound in methanol.

-

Reaction: Add a defined volume of the sample solution to the DPPH solution. A control with methanol instead of the sample is also prepared.

-

Incubation: Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm.[15]

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

-

Pancreatic Lipase Inhibition Assay

This assay determines the inhibitory effect of a compound on pancreatic lipase, a key enzyme in fat digestion.

-

Materials:

-

Porcine pancreatic lipase solution

-

Tris-HCl buffer (pH 7.0)

-

p-Nitrophenyl butyrate (B1204436) (p-NPB) as a substrate

-

Spectrophotometer

-

-

Procedure:

-

Pre-incubation: Pre-incubate the pancreatic lipase solution with various concentrations of this compound in Tris-HCl buffer at 37°C for a set time (e.g., 15 minutes).[27]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate p-NPB.

-

Absorbance Measurement: Monitor the hydrolysis of p-NPB to p-nitrophenol by measuring the increase in absorbance at 405 nm over time.[27]

-

Data Analysis: The percentage of lipase inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to that of the control (without inhibitor).

-

Conclusion and Future Directions

This compound is a promising but understudied natural product. Its unique digallated structure suggests the potential for enhanced biological activities compared to its well-researched analog, EGCG. The limited available data, coupled with inferences from EGCG, point towards significant anticancer, anti-inflammatory, and antioxidant properties, likely mediated through the modulation of key signaling pathways such as PI3K/Akt/mTOR, MAPK, and NF-κB.

Future research should prioritize the development of efficient synthetic routes to obtain sufficient quantities of this compound for comprehensive biological evaluation. Key areas for investigation include:

-

Head-to-head comparative studies with EGCG to definitively establish its relative potency.

-

In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways directly modulated by EGCG-digallate.

-

Preclinical in vivo studies to assess its efficacy, pharmacokinetics, and safety profile in animal models of various diseases.

A deeper understanding of the biological activity of this compound will be instrumental in unlocking its therapeutic potential for the development of novel drugs and nutraceuticals.

References

- 1. mdpi.com [mdpi.com]

- 2. The anti-inflammatory and anti-cancer properties of epigallocatechin-3-gallate are mediated by folate cycle disruption, adenosine release and NF-kappaB suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound|CAS 37484-73-4 [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Therapeutic potential of green tea’s epigallocatechin-3-gallate in oral cancer: a comprehensive systematic review of cellular and molecular pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Green tea catechin, epigallocatechin-3-gallate, attenuates the cell viability of human non-small-cell lung cancer A549 cells via reducing Bcl-xL expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. The Inhibitory Effect of Epigallocatechin Gallate on the Viability of T Lymphoblastic Leukemia Cells is Associated with Increase of Caspase-3 Level and Fas Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (-)-Epigallocatechin-3-gallate inhibits pancreatic lipase and reduces body weight gain in high fat-fed obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparing the inhibitory abilities of epigallocatechin-3-gallate and gallocatechin gallate against tyrosinase and their combined effects with kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Epicatechin Gallate as Xanthine Oxidase Inhibitor: Inhibitory Kinetics, Binding Characteristics, Synergistic Inhibition, and Action Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of Pancreatic Lipase by Black Tea Theaflavins: Comparative Enzymology and In silico Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Epigallocatechin-3-gallate and penta-O-galloyl-β-D-glucose inhibit protein phosphatase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Epigallocatechin Gallate Is the Most Effective Catechin Against Antioxidant Stress via Hydrogen Peroxide and Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Anticancer activities of epigallocatechin-3-gallate against cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. PI3K/AKT/mTOR signaling is involved in (-)-epigallocatechin-3-gallate-induced apoptosis of human pancreatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Analysis of cell growth inhibitory effects of catechin through MAPK in human breast cancer cell line T47D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Green tea (-)-epigallocatechin gallate inhibits the growth of human villous trophoblasts via the ERK, p38, AMP-activated protein kinase, and protein kinase B pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Epigallocatechin-3-gallate prevents TNF-α-induced NF-κB activation thereby upregulating ABCA1 via the Nrf2/Keap1 pathway in macrophage foam cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Epigallocatechin gallate (EGCG) inhibits lipopolysaccharide‐induced inflammation in RAW 264.7 macrophage cells via modulating nuclear factor kappa‐light‐chain enhancer of activated B cells (NF‐κB) signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The tea catechin epigallocatechin gallate inhibits NF-κB-mediated transcriptional activation by covalent modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. jscimedcentral.com [jscimedcentral.com]

Epigallocatechin Gallates as Potent Enzyme Inhibitors: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

The world of natural products continues to be a vast reservoir of potential therapeutic agents. Among these, the polyphenolic compounds found in tea, particularly the catechins, have garnered significant scientific attention. This technical guide provides a comprehensive overview of the enzyme inhibitory properties of two closely related molecules: the abundant and extensively studied (-)-Epigallocatechin-3-gallate (EGCG) and the rarer, digallated form, (-)-Epigallocatechin 3,5-digallate. While both molecules share a common structural backbone, the seemingly minor difference in galloylation significantly impacts their biochemical activity and inhibitory profiles. This document will delve into their mechanisms of action, present quantitative inhibitory data, detail relevant experimental protocols, and visualize their impact on critical cellular signaling pathways.

A Note on Nomenclature

It is crucial to distinguish between the two molecules discussed herein. (-)-Epigallocatechin-3-gallate (EGCG) is the most abundant catechin (B1668976) in green tea and the subject of the majority of scientific literature. Its structure features a galloyl moiety esterified at the 3-position of the epigallocatechin backbone. In contrast, (-)-Epigallocatechin 3,5-digallate is a less common derivative possessing two galloyl groups, at both the 3- and 5-positions. This additional galloylation can enhance its inhibitory potency against specific enzymatic targets.

(-)-Epigallocatechin-3-gallate (EGCG): A Multi-Target Enzyme Inhibitor

EGCG has been shown to inhibit a wide array of enzymes through various mechanisms, including competitive, non-competitive, and mixed-mode inhibition. Its ability to interact with multiple signaling pathways contributes to its observed anti-proliferative, anti-inflammatory, and anti-angiogenic effects.

Quantitative Inhibition Data

The inhibitory potency of EGCG against various enzymes is typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes key IC50 values reported in the literature.

| Enzyme Target | IC50 Value (µM) | Notes |

| Cystathionine (B15957) β-synthase (H₂S-producing activity) | 0.12[1][2] | Significantly more potent against H₂S production than canonical cystathionine formation (IC50 3.3 µM).[1][2] |

| Protein Phosphatase-1 (PP1c) | 0.26 - 0.4[3] | |

| Protein Phosphatase-1 (PP1 δ-isoform) | 0.47 - 1.35[3] | |

| Protein Phosphatase-2A (PP2Ac) | 15[3] | Less potent inhibition compared to PP1.[3] |

| α-Amylase | 76[4] | Non-competitive inhibition.[4] |

| α-Glucosidase | 16 - 19.5[5][6] | Potent non-competitive inhibition.[5][6] |

| Matrix Metalloproteinase-2 (MMP-2) | ~10[7] | Also inhibits MMP-9.[7] |

| Catalase (in K562 cells) | 54.5[8][9][10][11] | Inhibition leads to increased cellular ROS.[8][9][10][11] |

Experimental Protocols: Enzyme Inhibition Assays

Detailed and reproducible experimental protocols are fundamental to the study of enzyme inhibitors. Below are representative methodologies for assessing the inhibitory activity of compounds like EGCG against α-amylase and α-glucosidase.

This assay is adapted from chromogenic methods used to determine α-amylase activity.

Materials:

-

α-Amylase solution (e.g., from human saliva or porcine pancreas)

-

Chromogenic starch substrate (e.g., Red-starch)

-

Phosphate (B84403) buffer (20 mM, pH 6.9, containing 6.7 mM sodium chloride)

-

EGCG or other test compounds

-

95% Ethanol

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of the test compound (e.g., EGCG) in a suitable solvent (e.g., DMSO or water).

-

In a reaction tube, combine the α-amylase enzyme (final concentration ~0.3 U/mL) suspended in phosphate buffer with the starch substrate (final concentration ~7 mg/mL).

-

Add varying concentrations of the test compound to the reaction mixture.

-

Incubate the mixture at 37°C for a defined period (e.g., 10 minutes).

-

Terminate the reaction by adding 95% ethanol.

-

Centrifuge the tubes to pellet the unhydrolyzed substrate.

-

Measure the absorbance of the supernatant at a wavelength appropriate for the chromogenic substrate.

-

Calculate the percentage of inhibition by comparing the absorbance of the test samples to a control sample containing no inhibitor.

This assay typically utilizes a synthetic substrate that releases a chromophore upon enzymatic cleavage.

Materials:

-

α-Glucosidase solution (e.g., from Saccharomyces cerevisiae)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate

-

Potassium phosphate buffer (0.1 M, pH 6.8)

-

EGCG or other test compounds

-

Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) to stop the reaction

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of the test compound.

-

In a 96-well plate, add the α-glucosidase enzyme to the potassium phosphate buffer.

-

Add varying concentrations of the test compound to the wells and pre-incubate at 37°C for a specified time (e.g., 10 minutes).

-

Initiate the reaction by adding the pNPG substrate to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding the sodium carbonate solution.

-

Measure the absorbance of the released p-nitrophenol at 405 nm.

-

Determine the percentage of inhibition relative to a control without the inhibitor.

Impact on Cellular Signaling Pathways

EGCG's influence extends beyond direct enzyme inhibition to the modulation of entire signaling cascades that are often dysregulated in disease states, particularly cancer.

The Epidermal Growth Factor Receptor (EGFR) is a key regulator of cell proliferation, survival, and migration. EGCG has been shown to inhibit EGFR signaling at multiple points.[12][13][14][15] It can interfere with the binding of EGF to its receptor, leading to reduced receptor activation and downstream signaling.[16] Furthermore, EGCG can directly inhibit the activity of downstream kinases such as ERK1/2 and Akt.[13]

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling axis for cell survival and proliferation. EGCG has been demonstrated to suppress this pathway, often by down-regulating the phosphorylation of both PI3K and Akt.[17][18][19][20] This inhibition can lead to the induction of apoptosis in cancer cells.

(-)-Epigallocatechin 3,5-digallate: A More Potent, Targeted Inhibitor

While less studied, Epigallocatechin 3,5-digallate has shown potent inhibitory activity against specific enzymes, suggesting that the additional galloyl group at the 5-position can enhance its binding and inhibitory capacity for certain targets.

Known Enzymatic Targets and Biological Effects

-

Lymphoid Tyrosine Phosphatase (LYP): this compound has been identified as a strong inhibitor of LYP, a key negative regulator of T-cell activation. Inhibition of LYP is a potential therapeutic strategy for autoimmune diseases.

-

Pancreatic Lipase: This digallated catechin shows significant potential in inhibiting pancreatic lipase, an enzyme crucial for the digestion of dietary fats. This suggests its potential application in the management of obesity and related metabolic disorders.

-

HeLa S3 Cell Proliferation: Studies on the synthetic analogue, 3,5-digalloyl-(-)-epicatechin, have demonstrated its potent inhibitory effect on the proliferation of HeLa S3 cancer cells.

The limited availability of data for this compound highlights a promising area for future research. Further investigation into its inhibitory profile against a broader range of enzymes and its effects on various signaling pathways is warranted.

Conclusion and Future Directions

Both EGCG and its digallated counterpart, this compound, are potent enzyme inhibitors with significant therapeutic potential. EGCG's broad-spectrum activity against numerous enzymes and its modulation of key signaling pathways like EGFR and PI3K/Akt are well-documented. The enhanced potency of this compound against specific targets underscores the importance of the galloyl moiety in determining inhibitory activity.

For drug development professionals, these molecules represent promising scaffolds for the design of novel enzyme inhibitors. Future research should focus on:

-

Elucidating the full inhibitory profile of this compound.

-

Conducting structure-activity relationship studies to optimize the inhibitory potency and selectivity of these catechins.

-

Investigating the in vivo efficacy and safety of these compounds in relevant disease models.

The continued exploration of these natural compounds and their derivatives holds great promise for the development of new therapeutic strategies for a wide range of diseases.

References

- 1. Epigallocatechin gallate is a potent inhibitor of cystathionine beta-synthase: Structure-activity relationship and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Epigallocatechin-3-gallate and penta-O-galloyl-β-D-glucose inhibit protein phosphatase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advancing insights on the anti-obesity biochemical mechanism of (−)-epigallocatechin gallate (EGCG) by inhibiting α-amylase activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. sciensage.info [sciensage.info]

- 6. Inhibitory effect of epigallocatechin-3-O-gallate on α-glucosidase and its hypoglycemic effect via targeting PI3K/AKT signaling pathway in L6 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of Epigallocatechin-3-Gallate on Matrix Metalloproteinases in Terms of Its Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of Catalase by Tea Catechins in Free and Cellular State: A Biophysical Approach | PLOS One [journals.plos.org]